Fluorescent Brightener 135

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

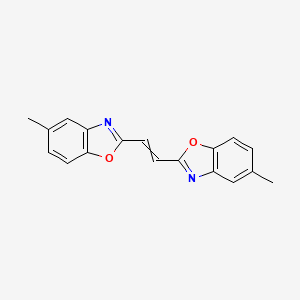

IUPAC Name |

5-methyl-2-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRZNAWSCAUDRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061426 |

Source

|

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041-00-5 |

Source

|

| Record name | Fluorescent Brightener 135 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1041-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-vinylenebis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Laboratory Synthesis and Purification of Fluorescent Brightener 135

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Fluorescent Brightener 135 (FB 135), a widely used optical brightening agent. This document offers detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in the laboratory-scale preparation of this compound.

Introduction

This compound, chemically known as 2,2'-(vinylenedi-p-phenylene)bisbenzoxazole, is a fluorescent whitening agent that functions by absorbing ultraviolet light and re-emitting it as blue light, resulting in a whiter and brighter appearance of the treated material.[1] Its primary applications are in the plastics, textile, and paper industries.[2][3] For laboratory use, particularly in the context of material science and potential biological applications, the synthesis of high-purity FB 135 is often necessary. This guide details two primary synthesis methodologies: a conventional thermal method and a more rapid microwave-assisted approach.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of o-amino-p-cresol and hydroxysuccinic acid in the presence of a catalyst.[2]

Conventional Synthesis Method

The traditional approach involves a thermal condensation reaction in a high-boiling point solvent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 33 parts by weight of xylene.

-

Addition of Reactants: To the xylene, add 3.5 parts of o-amino-p-cresol, 2.0 parts of hydroxysuccinic acid, and 0.1 parts of boric acid.[2]

-

Reaction Conditions: Introduce a slow stream of carbon dioxide into the reaction mixture. Heat the mixture to boiling while stirring continuously.

-

Water Removal: Reflux the reaction mixture for 12 hours, continuously removing the water generated during the reaction using the Dean-Stark trap.[2]

-

Initial Work-up: After the reaction is complete, cool the mixture to 130°C. Add activated carbon to the flask, and reflux with stirring for an additional 30 minutes.

-

Isolation of Crude Product: Hot-filter the mixture to remove the activated carbon. Allow the filtrate to cool to 15°C to precipitate the crude this compound. Collect the crystals by filtration and dry them thoroughly.

Microwave-Assisted Synthesis Method

Experimental Protocol:

-

Reactant Mixture: In a microwave-safe reaction vessel, combine o-amino-p-cresol (1.0 mmol) and hydroxysuccinic acid (0.5 mmol) in a suitable high-boiling point solvent (e.g., N,N-dimethylformamide).

-

Catalyst Addition: Add a catalytic amount of boric acid (e.g., 10 mol%).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-180°C for 20-30 minutes.

-

Cooling and Precipitation: After the reaction, cool the vessel to room temperature. Add a non-solvent, such as water, to precipitate the crude product.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry.

Purification of this compound

To achieve a high degree of purity suitable for laboratory research, the crude this compound must be purified. Recrystallization is a common and effective method.

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on solubility data for similar optical brighteners, N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are suitable solvents for recrystallization.[4]

-

Dissolution: Place the crude FB 135 in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., DMF). Heat the mixture gently with stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent (e.g., ethanol or methanol), and dry them in a vacuum oven.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Synthesis Parameters

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reactants | o-amino-p-cresol, hydroxysuccinic acid, boric acid, xylene | o-amino-p-cresol, hydroxysuccinic acid, boric acid, DMF (example) |

| Catalyst | Boric Acid | Boric Acid |

| Reaction Time | 12 hours | 20 - 30 minutes |

| Typical Yield | Not specified in detail | Potentially higher than conventional |

Table 2: Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₄N₂O₂ |

| Molecular Weight | 290.32 g/mol |

| Appearance | Light yellow crystalline powder[5] |

| Melting Point | 182-188°C[5] |

| UV-Vis Absorption (λmax) | 363 nm[5] |

| Fluorescence Emission | Reddish-blue fluorescence[5] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, alcohols, esters, and ethers.[5] |

Experimental Workflows

The following diagrams illustrate the synthesis and purification processes.

Caption: Workflow for the conventional synthesis of this compound.

Caption: Workflow for the purification of this compound via recrystallization.

References

- 1. Fluorescent brightener [m.chemicalbook.com]

- 2. This compound CAS#: 1041-00-5 [m.chemicalbook.com]

- 3. China this compound cas1041-00-5 Manufacturer and Supplier | Blue Dolphin [wenzhoubluedolphin.com]

- 4. How to make optical brightener - Raytop Chemical [raytopoba.com]

- 5. FLUORESCENT BRIGHTENER PF|this compound|CAS No.1041-00-5 [xcolorpigment.com]

An In-depth Technical Guide to the Core Mechanism of Fluorescence and Absorption of Fluorescent Brightener 135

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical principles underlying the function of Fluorescent Brightener 135 (FB-135), a widely used optical brightening agent. The document details its mechanism of action, summarizes its key spectroscopic properties, and provides standardized protocols for its experimental characterization.

Introduction to this compound

This compound, also known by its chemical name 2,2'-vinylenebis[5-methylbenzoxazole], is a stilbene-type optical brightening agent.[1][2] Its primary function is to enhance the whiteness and brightness of materials by absorbing ultraviolet (UV) light and re-emitting it as visible blue light.[3] This emitted blue light counteracts the natural yellow cast of many polymers and fabrics, resulting in a whiter appearance.[1] FB-135 is a light yellow crystalline powder, insoluble in water but soluble in various organic solvents.[1] It is extensively used in plastics, polyester films, and synthetic fibers.[1]

Core Mechanism of Fluorescence and Absorption

The functionality of this compound is rooted in the photophysical process of fluorescence. This process can be broken down into three key stages: absorption of photons, a brief excited state lifetime, and the subsequent emission of photons.

-

Absorption (Excitation): The molecule possesses a conjugated system of pi (π) electrons within its stilbene and benzoxazole rings.[4] This structure allows it to absorb photons in the near-UV region of the electromagnetic spectrum, typically between 340-380 nm.[1][5] The absorption of a photon excites an electron from its ground electronic state (S₀) to a higher energy excited singlet state (S₁), specifically involving a π → π* transition.

-

Excited State Lifetime: Once in the excited state, the molecule undergoes rapid vibrational relaxation, where it loses some energy as heat to its surrounding environment and relaxes to the lowest vibrational level of the S₁ state. This process is non-radiative and occurs on a picosecond timescale. The period the molecule spends in this excited state before emitting a photon is known as the fluorescence lifetime, which is typically in the nanosecond range for organic fluorophores.[3]

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the electron returns to the ground electronic state (S₀) by emitting a photon. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon.[6] This phenomenon is known as the Stokes shift. For FB-135, this emission occurs in the blue region of the visible spectrum, typically around 434 nm. This emitted blue light is what produces the whitening effect.[1]

The entire photophysical process is cyclical and can be repeated as long as there is a source of UV excitation. The efficiency of this process is described by the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed.

Quantitative Spectroscopic Data

The photophysical properties of this compound are summarized in the table below. It is important to note that specific quantitative values such as molar absorptivity, quantum yield, and fluorescence lifetime are not consistently available in public literature for FB-135 itself. Therefore, representative ranges for structurally similar benzoxazole-based dyes are provided for context.

| Parameter | Value | Notes |

| Chemical Formula | C₁₈H₁₄N₂O₂ | [2] |

| Molar Mass | 290.32 g/mol | [2] |

| Absorption Max. (λmax) | 363 - 374 nm | Varies with solvent environment.[1] |

| Emission Max. (λem) | ~434 nm | Emits in the blue region of the visible spectrum. |

| Molar Absorptivity (ε) | 16,000 - 36,000 M⁻¹cm⁻¹ | Representative range for similar benzoxazole derivatives.[7] |

| Fluorescence Quantum Yield (Φ) | Data not publicly available | Represents the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τ) | Expected in the 1-10 ns range | Typical for organic fluorophores.[3] |

Experimental Protocols

Accurate characterization of the absorption and fluorescence properties of FB-135 requires standardized spectroscopic methods.

4.1. UV-Visible Absorption Spectroscopy Protocol

This protocol outlines the measurement of the absorption spectrum to determine the maximum absorption wavelength (λmax) and molar absorptivity.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 250 nm to 500 nm is required.

-

Sample Preparation:

-

Prepare a stock solution of FB-135 in a spectroscopic grade solvent (e.g., ethanol or dichloromethane) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilution series to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the λmax.

-

Always use quartz cuvettes with a 1 cm path length.

-

Protect all solutions from direct light to prevent photodecay.[8]

-

-

Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamp to stabilize.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference and sample holders and record a baseline spectrum. This corrects for solvent absorption and instrument optics.

-

Replace the blank in the sample holder with the most dilute FB-135 solution.

-

Scan the absorbance across the desired wavelength range (e.g., 250-500 nm).

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting line will be the molar absorptivity (ε) when concentration is in mol/L and path length (l) is 1 cm.[9]

-

4.2. Fluorescence Spectroscopy Protocol

This protocol details the measurement of excitation and emission spectra to determine key fluorescence characteristics.

-

Instrumentation: A spectrofluorometer with a xenon lamp source and monochromators for both excitation and emission is required.

-

Sample Preparation: Use the same solutions prepared for UV-Vis analysis. Solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Measurement Procedure:

-

Excitation Spectrum: Set the emission monochromator to a wavelength slightly higher than the expected emission maximum (e.g., 450 nm). Scan the excitation monochromator across a range of wavelengths (e.g., 300-420 nm). The resulting spectrum will show the optimal excitation wavelength, which should correspond to the λmax from the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the determined λmax (e.g., 363 nm). Scan the emission monochromator from a wavelength just above the excitation wavelength to a higher range (e.g., 380-600 nm). The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Identify the λem from the emission spectrum.

-

Calculate the Stokes shift: Stokes Shift (nm) = λem - λmax.

-

(Optional) The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the FB-135 sample to that of a well-characterized fluorescence standard (e.g., quinine sulfate) under identical experimental conditions.

-

Conclusion

This compound operates through a robust photophysical mechanism of UV absorption and subsequent blue light emission. Its effectiveness is dictated by its distinct spectroscopic properties, including a strong absorption band in the near-UV and efficient fluorescence in the visible blue spectrum. The experimental protocols provided herein offer a standardized framework for researchers to characterize FB-135 and similar fluorescent compounds, enabling consistent and reproducible data for research, development, and quality control applications.

References

- 1. Optical brightener - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H14N2O2 | CID 28419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Interferometric excitation fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biori.periodikos.com.br [biori.periodikos.com.br]

- 8. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Fluorescent Brightener 135 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fluorescent Brightener 135 (C.I. This compound; CAS No. 1041-00-5). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for laboratory professionals requiring this information for formulation, synthesis, and quality control purposes.

Qualitative Solubility Profile

This compound is consistently reported as being practically insoluble in water.[1][2][3][4] Its molecular structure lends itself to solubility in a range of organic solvents. The available literature and technical data sheets indicate that this compound is soluble in the following organic solvents:

For a structurally similar compound, Fluorescent Brightener 393 (CAS 1533-45-5), which is often referenced in relation to this compound, solubility has been noted in:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

It is important to note that while this information provides a useful starting point, the absence of quantitative data necessitates experimental verification for specific applications.

Quantitative Solubility Data

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principles outlined in standard methodologies for solubility testing of organic compounds.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a small Erlenmeyer flask). The excess solid should be clearly visible.

-

Place the container in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.

-

-

Sample Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any suspended particles, centrifuge the withdrawn sample.

-

Filter the supernatant through a syringe filter that is chemically resistant to the solvent. This step is critical to ensure that no solid particles are included in the final sample for analysis.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Analyze the filtered supernatant from the saturated solution using the same analytical method.

-

Determine the concentration of this compound in the supernatant by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration obtained from the analysis represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Data Presentation:

All quantitative data should be summarized in a clearly structured table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Solvent A | XX | YY.Y |

| Solvent B | XX | ZZ.Z |

| ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Fluorescent Brightener 135

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability and degradation profile of C.I. Fluorescent Brightener 135 (FB 135). FB 135, a prominent optical brightening agent, is valued for its ability to absorb ultraviolet light and emit blue light, thereby enhancing the whiteness of various materials.[1] Understanding its behavior under thermal stress is critical for its application in processes such as polymer extrusion and high-temperature dyeing. This document compiles available data on its thermal properties, outlines experimental methodologies for its analysis, and discusses its degradation pathways.

Core Thermal Properties

This compound, chemically known as 2,2'-(1,2-ethenediyl)bis[5-methylbenzoxazole], possesses a robust thermal profile, making it suitable for a range of industrial applications.[1][2][3][4][5][6][7] Key thermal parameters are summarized in the table below.

| Property | Value | References |

| Melting Point | 180 - 184 °C | [1][3][4] |

| Decomposition Temperature | > 220 °C | [1] |

Table 1: Key Thermal Properties of this compound

Thermal Analysis Data

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For FB 135, a TGA thermogram would be expected to show minimal weight loss until the onset of thermal decomposition.

| Temperature Range (°C) | Expected Weight Loss (%) | Associated Event |

| Ambient to ~220 | < 1% | Loss of adsorbed moisture and volatiles |

| > 220 | Significant | Onset of thermal decomposition |

| > 300 | Progressive | Continued degradation of the molecular structure |

Table 2: Anticipated Thermogravimetric Analysis Data for this compound

Differential Scanning Calorimetry (DSC)

DSC analysis measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for FB 135 would exhibit an endothermic peak corresponding to its melting point, followed by exothermic events at higher temperatures associated with decomposition.

| Temperature (°C) | Heat Flow | Associated Event |

| ~180 - 184 | Endothermic Peak | Melting |

| > 220 | Exothermic Event(s) | Onset and progression of thermal decomposition |

Table 3: Anticipated Differential Scanning Calorimetry Data for this compound

Degradation Profile

The thermal degradation of this compound involves the breakdown of its benzoxazole and ethenediyl structures. While specific studies on the thermal degradation products of FB 135 are limited, analysis of related polybenzoxazole (PBO) polymers provides insights into the potential degradation pathways. At elevated temperatures, the benzoxazole rings are susceptible to cleavage, potentially leading to the formation of smaller, volatile molecules.

Potential Thermal Degradation Products:

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Resulting from the breakdown of the benzoxazole rings.

-

Hydrogen Cyanide (HCN): From the cleavage of the nitrogen-containing heterocyclic rings.

-

Aromatic and Aliphatic Fragments: Smaller hydrocarbon molecules resulting from the fragmentation of the benzene rings and the ethylene bridge.

Experimental Protocols

Standardized methods for the thermal analysis of fluorescent brighteners are crucial for obtaining reproducible and comparable data. The following protocols are based on general best practices for TGA and DSC analysis of organic compounds.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to provide an inert environment.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to observe complete decomposition (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at which specific mass loss percentages occur.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Heat from ambient to a temperature below the melting point (e.g., 150 °C) and hold for a few minutes to ensure thermal equilibrium.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting and decomposition regions to a final temperature (e.g., 300 °C).

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and the temperatures and enthalpies of any exothermic decomposition events.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Caption: Experimental Workflow for Thermal Analysis of FB 135.

Caption: Conceptual Thermal Degradation Pathway of FB 135.

References

- 1. Buy this compound [smolecule.com]

- 2. Buy Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- (EVT-1186255) | 12224-12-3 [evitachem.com]

- 3. echemi.com [echemi.com]

- 4. C.I. This compound [chembk.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fluorescent brightener 135 | 12224-12-3 [chemicalbook.com]

An In-depth Technical Guide to the Quantum Yield Determination of Fluorescent Brightener 135

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of the fluorescence quantum yield (Φf) of Fluorescent Brightener 135 (FB 135). It covers the core principles, detailed experimental protocols for both relative and absolute measurement methods, and the photophysical properties of the compound.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A high quantum yield is crucial for applications such as fluorescent brightening, where the efficient conversion of absorbed UV light into emitted visible (blue) light enhances the perceived whiteness of a material.[3][4] The brightness of any fluorophore is a direct product of its molar extinction coefficient and its quantum yield.[5] Therefore, accurate determination of Φf is essential for characterizing and comparing the performance of fluorescent agents like FB 135.

Physicochemical and Photophysical Properties of this compound

This compound, also known as C.I. This compound, is a benzoxazole derivative widely used in plastics and synthetic fibers.[6][7] Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | [3] |

| CAS Number | 1041-00-5 | [3][6][8] |

| Molecular Formula | C18H14N2O2 | [3][6] |

| Molecular Weight | 290.32 g/mol | [3][8] |

| Appearance | Light yellow crystalline powder | [4][6] |

| Melting Point | 180-188 °C | [3][6][9][10] |

| Solubility | Insoluble in water; soluble in organic solvents (DMF, ethanol, benzene) | [6][7][9] |

| Max. Absorption (λ_abs) | 363-374 nm | [3][6] |

| Max. Emission (λ_em) | 434-448 nm | [3] |

| Reported Quantum Yield (Φf) | cis-Isomer: 0.82; trans-Isomer: 0.76 | [3] |

Note: The reported quantum yield values may be isomer-specific, as prolonged exposure to high temperatures can trigger cis-trans interconversion, altering the molecule's fluorescence efficiency.[3]

Methodologies for Quantum Yield Determination

The fluorescence quantum yield can be determined using two primary methods: the relative method and the absolute method.[11][12][13]

-

Relative Method: This is the most common approach, often called the Parker–Rees method.[11] It involves comparing the fluorescence of the test sample to that of a well-characterized fluorescence standard with a known quantum yield.[1] For an accurate comparison, the standard and sample should absorb and emit light in similar spectral regions.[12][14]

-

Absolute Method: This method directly measures the ratio of emitted to absorbed photons without reference to a standard.[11] It is considered more rigorous but requires specialized equipment, typically an integrating sphere, to collect all emitted light from the sample.[12]

Caption: Decision workflow for quantum yield determination.

Experimental Protocols

This protocol uses the comparative method, plotting integrated fluorescence intensity against absorbance to derive the quantum yield.[1]

Materials and Equipment:

-

This compound

-

Fluorescence standard (e.g., Anthracene in ethanol, Φf ≈ 0.27)

-

Spectroscopic grade solvent (e.g., Ethanol or Cyclohexane)

-

UV-Vis Spectrophotometer

-

Calibrated Fluorescence Spectrometer (Fluorometer)

-

10 mm path length quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a concentrated stock solution of FB 135 and the chosen standard in the same solvent.

-

From the stock solutions, prepare a series of five to six dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[1]

-

-

Absorbance Measurement:

-

Set the excitation wavelength on the UV-Vis spectrophotometer (e.g., 370 nm for FB 135).

-

Record the absorbance of each diluted solution at this excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a fluorometer, record the fluorescence emission spectrum for each solution.

-

Crucially, all experimental parameters (excitation wavelength, excitation and emission slit widths, integration time) must be kept identical for the sample and the standard measurements.[15]

-

Ensure the recorded spectra are corrected for the wavelength-dependent sensitivity of the instrument's detector.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of the resulting straight line for both plots.

-

-

Calculation:

-

The quantum yield of the sample (Φf_X) is calculated using the following equation:[1]

Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φf_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.[15]

-

-

Caption: Experimental workflow for the relative quantum yield method.

This protocol requires an integrating sphere to capture all photons emitted by the sample.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent

-

Fluorometer equipped with a calibrated integrating sphere attachment

-

Quartz cuvette

Procedure:

-

Blank Measurement:

-

Place the cuvette containing only the pure solvent (the blank) inside the integrating sphere.

-

Record the spectrum of the excitation source (e.g., a monochromatized Xe lamp) as it scatters within the sphere. This represents the total number of photons from the source.

-

-

Sample Measurement (Absorption):

-

Place the cuvette containing the FB 135 solution in the integrating sphere.

-

Record the spectrum of the excitation source again. The intensity will be lower due to absorption by the sample.

-

The difference in the integrated area between the blank and sample measurements corresponds to the number of photons absorbed by the sample.

-

-

Sample Measurement (Emission):

-

While the sample is still in the sphere, record its fluorescence emission spectrum over the expected wavelength range (e.g., 400-600 nm for FB 135).

-

The integrated area of this emission spectrum, after correction for the system's spectral response, corresponds to the number of photons emitted.

-

-

Calculation:

-

The absolute quantum yield (Φf) is the direct ratio of the integrated number of emitted photons to the integrated number of absorbed photons:

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

-

Caption: Experimental workflow for the absolute quantum yield method.

Conclusion

The determination of the fluorescence quantum yield is a critical step in the evaluation of any fluorescent material. For this compound, which has reported isomer-specific quantum yields as high as 0.82, accurate measurement is key to understanding its performance.[3] While the relative method is more accessible, requiring standard laboratory spectrometers, the absolute method using an integrating sphere provides a direct and standard-free measurement. Both methodologies, when performed with care, can yield reliable data for researchers in materials science and drug development.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. agilent.com [agilent.com]

- 3. Buy this compound [smolecule.com]

- 4. China this compound cas1041-00-5 Manufacturer and Supplier | Blue Dolphin [wenzhoubluedolphin.com]

- 5. benchchem.com [benchchem.com]

- 6. FLUORESCENT BRIGHTENER PF|this compound|CAS No.1041-00-5 [xcolorpigment.com]

- 7. This compound | 1041-00-5 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. C.I. This compound [chembk.com]

- 10. This compound | CAS#:1041-00-5 | Chemsrc [chemsrc.com]

- 11. researchgate.net [researchgate.net]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. edinst.com [edinst.com]

Aggregation-Induced Emission (AIE) Properties of Fluorescent Brightener 135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation-induced emission (AIE) properties of C.I. Fluorescent Brightener 135 (FB 135), a stilbene-based benzoxazole derivative. This document details the underlying principles of its AIE phenomenon, presents available photophysical data, outlines experimental methodologies for its characterization, and visualizes the core concepts and workflows.

Core Concept: Aggregation-Induced Emission (AIE)

This compound, with the chemical name 2,2'-(1,2-ethenediyl)bis(5-methylbenzoxazole), is a luminogen that can exhibit aggregation-induced emission (AIE).[1] AIE is a photophysical phenomenon where molecules that are weakly or non-emissive in a dilute solution become highly fluorescent upon aggregation.[1] This behavior is contrary to the more common aggregation-caused quenching (ACQ) where fluorescence intensity decreases with aggregation.[2] The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM) .[2] In dilute solutions, the phenyl rings and other components of the FB 135 molecule can undergo low-frequency rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence.[3][4] When the molecules aggregate, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[3][4]

Photophysical Data

Quantitative photophysical data for this compound is limited in the scientific literature, particularly concerning its AIE properties. The data presented below includes information on its isomers in a non-aggregated state and data for a closely related stilbene-benzoxazole derivative, 4,4'-bis(2-benzoxazolyl)stilbene (BBS), which is often used as a model compound for this class of optical brighteners and is known to exhibit AIE.[5]

Table 1: Photophysical Properties of this compound Isomers (Non-Aggregated State)

| Isomer | Emission Wavelength (λem) | Quantum Yield (Φ) |

| cis-Isomer | 435 nm | 0.82 |

| trans-Isomer | 448 nm | 0.76 |

Data extracted from a commercial supplier's technical information.

Table 2: Comparative Photophysical Data of a Stilbene-Benzoxazole AIE System (Monomer vs. Aggregate)

To illustrate the AIE effect, the following table provides a conceptual summary based on the behavior of similar stilbene-benzoxazole derivatives like BBS.[5] In such systems, aggregation leads to a significant increase in fluorescence quantum yield and the appearance of a longer-lived excited state.

| State | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| Monomeric (in dilute solution) | ~360-380 nm | ~420-440 nm | Low | Short-lived (τ₁) |

| Aggregated (in poor solvent/solid state) | Red-shifted | Red-shifted (~450-500 nm) | High | Long-lived (τ₂) appears |

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis of this compound and the characterization of its AIE properties. These protocols are based on established methods for stilbene-based benzoxazole derivatives.[6]

Synthesis of this compound

A common synthetic route for this compound involves the condensation reaction of o-amino-p-cresol with hydroxysuccinic acid in the presence of boric acid and a high-boiling point solvent like xylene.

Materials and Reagents:

-

o-amino-p-cresol

-

Hydroxysuccinic acid

-

Boric acid

-

Xylene

-

Activated carbon

-

Polyvinyl alcohol (for dispersion)

Procedure:

-

Charge a reaction vessel with xylene, o-amino-p-cresol, hydroxysuccinic acid, and boric acid.

-

Heat the mixture to reflux with stirring under an inert atmosphere.

-

Continuously remove the water generated during the reaction using a Dean-Stark apparatus.

-

After the reaction is complete (typically monitored by TLC), cool the mixture.

-

Add activated carbon and reflux for a short period to decolorize the solution.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to induce crystallization of the crude product.

-

Isolate the crude product by filtration and dry.

-

For dispersion, the crude product can be milled with water and polyvinyl alcohol.

Induction and Characterization of Aggregation-Induced Emission

The AIE properties of this compound can be studied by inducing aggregation in a controlled manner, typically using a solvent-antisolvent system.

Materials and Reagents:

-

This compound

-

A good solvent (e.g., tetrahydrofuran (THF), dichloromethane)

-

An anti-solvent (e.g., water, hexane)

-

Spectroscopic grade solvents

Procedure for Inducing Aggregation:

-

Prepare a stock solution of this compound in a good solvent (e.g., 1 mM in THF).

-

Prepare a series of solvent/anti-solvent mixtures with varying volume fractions of the anti-solvent (e.g., 0% to 90% water in THF).

-

Add a small aliquot of the stock solution to each solvent mixture to achieve the desired final concentration.

-

Allow the solutions to equilibrate before measurement.

Procedure for Spectroscopic Characterization:

-

UV-Vis Spectroscopy: Record the absorption spectra of the solutions with varying anti-solvent fractions to observe any changes in the absorption profile, which may indicate aggregation.

-

Fluorescence Spectroscopy: Record the fluorescence emission spectra for each solution under the same excitation wavelength. An increase in fluorescence intensity with an increasing fraction of the anti-solvent is indicative of AIE.

-

Quantum Yield Measurement: The fluorescence quantum yield (Φ) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Fluorescence Lifetime Measurement: Fluorescence lifetime (τ) can be measured using Time-Correlated Single Photon Counting (TCSPC). The appearance of a longer lifetime component in the aggregated state is a key characteristic of AIE.[5]

Visualizations

The following diagrams illustrate the core concepts and workflows related to the aggregation-induced emission of this compound.

References

Understanding the Solvatochromic Behavior of Fluorescent Brightener 135: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 135 (FB 135), a prominent member of the benzoxazole class of optical brightening agents, is widely utilized in various industries to enhance the whiteness of materials.[1][2] Its inherent fluorescence is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. This technical guide provides a comprehensive overview of the solvatochromic behavior of FB 135, offering insights into its photophysical properties, experimental methodologies for its characterization, and the underlying principles governing its solvent-dependent spectral shifts. This information is crucial for researchers and scientists working with fluorescent probes and for professionals in drug development exploring environmentally sensitive fluorophores for various applications.

Chemical Identity of this compound:

-

Chemical Name: 2,2'-(1,2-Ethenediyl)bis(5-methylbenzoxazole)[1][3]

-

Synonyms: 1,2-Bis(5-methyl-2-benzoxazolyl)ethylene, C.I. This compound[3][4]

-

CAS Number: 1041-00-5[1]

-

Molecular Formula: C₁₈H₁₄N₂O₂[1]

-

Molecular Weight: 290.32 g/mol [5]

The Phenomenon of Solvatochromism

Solvatochromism refers to the change in the color of a chemical substance when it is dissolved in different solvents.[6] This change is a direct consequence of the differential solvation of the ground and excited electronic states of the solute molecule.[7] The polarity of the solvent plays a pivotal role in these interactions.

-

Positive Solvatochromism (Bathochromic Shift): A shift of the absorption or emission spectrum to a longer wavelength (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state in a polar solvent.

-

Negative Solvatochromism (Hypsochromic Shift): A shift of the absorption or emission spectrum to a shorter wavelength (blue shift) with increasing solvent polarity. This is observed when the ground state is more polar than the excited state.

The solvatochromic behavior of a fluorescent molecule like FB 135 can provide valuable information about its electronic structure and the nature of its interactions with the surrounding medium.

Data Presentation: Solvatochromic Effects on this compound

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Non-polar Solvents | |||||

| n-Hexane | 1.88 | 1.375 | Data to be filled | Data to be filled | Data to be filled |

| Cyclohexane | 2.02 | 1.427 | Data to be filled | Data to be filled | Data to be filled |

| Toluene | 2.38 | 1.497 | Data to be filled | Data to be filled | Data to be filled |

| Aprotic Polar Solvents | |||||

| Dichloromethane | 8.93 | 1.424 | Data to be filled | Data to be filled | Data to be filled |

| Acetone | 20.7 | 1.359 | Data to be filled | Data to be filled | Data to be filled |

| Acetonitrile | 37.5 | 1.344 | Data to be filled | Data to be filled | Data to be filled |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | Data to be filled | Data to be filled | Data to be filled |

| Protic Polar Solvents | |||||

| Ethanol | 24.5 | 1.361 | Data to be filled | Data to be filled | Data to be filled |

| Methanol | 32.7 | 1.329 | Data to be filled | Data to be filled | Data to be filled |

| Water | 80.1 | 1.333 | Data to be filled | Data to be filled | Data to be filled |

Note: The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima: Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) x 10⁷.

Experimental Protocols

The following is a generalized experimental protocol for investigating the solvatochromic behavior of this compound.

4.1. Materials and Instrumentation

-

This compound: High purity grade.

-

Solvents: Spectroscopic grade solvents covering a wide range of polarities (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).

-

UV-Vis Spectrophotometer: To measure the absorption spectra.

-

Spectrofluorometer: To measure the fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

4.2. Preparation of Stock Solution

-

Accurately weigh a small amount of this compound (e.g., 1 mg).

-

Dissolve the weighed compound in a suitable solvent in which it is highly soluble (e.g., Dimethylformamide (DMF) or Dichloromethane) to prepare a concentrated stock solution (e.g., 1 mg/mL).[4]

-

Store the stock solution in a dark, airtight container to prevent photodegradation and evaporation.

4.3. Preparation of Working Solutions

-

From the stock solution, prepare a series of dilute working solutions in each of the selected solvents.

-

The final concentration of the working solutions should be low enough to avoid inner filter effects (typically in the micromolar range, with an absorbance maximum below 0.1).

4.4. Spectroscopic Measurements

-

Absorption Spectra:

-

Record the UV-Vis absorption spectrum of each working solution using the corresponding pure solvent as a blank.

-

Identify the wavelength of maximum absorption (λabs) for each solvent.

-

-

Emission Spectra:

-

Excite each working solution at its corresponding λabs.

-

Record the fluorescence emission spectrum.

-

Identify the wavelength of maximum emission (λem) for each solvent.

-

4.5. Data Analysis

-

Tabulate the λabs and λem values for each solvent.

-

Calculate the Stokes shift for each solvent.

-

Analyze the relationship between the spectral shifts and solvent polarity parameters (e.g., dielectric constant, Lippert-Mataga polarity function).

Visualizing the Solvatochromic Investigation Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principles of solvatochromism.

Caption: Experimental workflow for studying the solvatochromism of FB 135.

Caption: Energy level diagram illustrating positive solvatochromism.

Conclusion

The solvatochromic behavior of this compound presents a compelling area of study for researchers in various scientific disciplines. Understanding how the fluorescence of this compound responds to its environment is key to unlocking its potential in applications beyond its traditional use as a whitening agent. This guide provides a foundational framework for investigating the solvatochromism of FB 135, from experimental design to data interpretation. While a comprehensive public dataset of its solvatochromic properties is currently lacking, the methodologies and principles outlined herein empower researchers to conduct their own systematic studies, contributing to a deeper understanding of this versatile fluorophore. The exploration of its environmentally sensitive fluorescence may pave the way for its novel use in areas such as fluorescent probes for biological imaging, sensors for environmental monitoring, and as a tool in drug delivery research.

References

- 1. FLUORESCENT BRIGHTENER PF|this compound|CAS No.1041-00-5 [xcolorpigment.com]

- 2. specialchem.com [specialchem.com]

- 3. echemi.com [echemi.com]

- 4. C.I. This compound [chembk.com]

- 5. This compound | CAS#:1041-00-5 | Chemsrc [chemsrc.com]

- 6. Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalcsij.com [journalcsij.com]

Methodological & Application

Unlocking Polymer Insights: Fluorescent Brightener 135 as a Versatile Probe

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluorescent Brightener 135 (FB 135), a synthetic organic compound with the chemical formula C₁₈H₁₄N₂O₂, is widely recognized for its application as a whitening agent in the plastics and textile industries.[1][2][3][4][5] Its principle of action lies in its ability to absorb ultraviolet (UV) light and re-emit it in the blue region of the visible spectrum, effectively masking any inherent yellowness of the material.[1][6][7] Beyond this primary function, the unique photophysical properties of FB 135 make it a compelling candidate for use as a fluorescent probe to investigate various phenomena within polymer systems. This document provides detailed application notes and protocols for utilizing FB 135 as a fluorescent probe to study polymer properties and processes.

Principle of Operation

FB 135, also known by its IUPAC name 5-methyl-2-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole, possesses a conjugated π-system that is responsible for its fluorescent properties.[1] The molecule absorbs UV radiation, typically in the range of 360-380 nm, and emits blue light between 400-500 nm.[7][8] The fluorescence characteristics of FB 135, including its emission intensity and spectral position, can be sensitive to the local microenvironment within a polymer matrix. This sensitivity allows it to act as a probe for monitoring changes in polymer properties such as polarity, viscosity, and molecular mobility, as well as processes like polymerization, degradation, and thermal transitions.[9]

Key Applications in Polymer Science

The use of fluorescent probes like FB 135 offers a non-invasive and highly sensitive method for in-situ analysis of polymer systems.[9] Potential applications include:

-

Monitoring Polymerization Kinetics: Changes in the local viscosity and polarity during polymerization can influence the fluorescence of FB 135, providing a real-time method to track the reaction progress.

-

Assessing Polymer Degradation: The degradation of a polymer can lead to changes in its chemical structure and the formation of chromophores that may quench or alter the fluorescence of the embedded probe.

-

Investigating Polymer Morphology and Phase Separation: The distribution of FB 135 within a polymer blend can provide insights into the morphology and phase behavior of the system.

-

Sensing Mechanical Stress: In some fluorescent molecules, mechanical stress can affect the molecular conformation and packing, leading to changes in fluorescence. This phenomenon, known as mechanochromism, could potentially be explored with FB 135.[10]

-

Probing Aggregation Phenomena: Similar to other optical brighteners, FB 135 may exhibit aggregation-induced enhanced emission (AIEE), where the formation of aggregates leads to an increase in fluorescence intensity.[11][12] This property can be exploited to study dye-polymer interactions and dispersion.

Experimental Protocols

Protocol 1: Incorporation of this compound into Polymers

This protocol describes two common methods for incorporating FB 135 into a polymer matrix.

Method A: Melt Blending (for thermoplastics)

-

Materials:

-

Procedure:

-

Dry the polymer pellets according to the manufacturer's recommendations to remove any residual moisture.

-

Weigh the desired amount of polymer pellets and FB 135. A typical concentration range for FB 135 is 0.01% to 0.05% by weight of the polymer.[1]

-

Pre-mix the polymer pellets and FB 135 powder in a sealed container by tumbling for 5-10 minutes to ensure a homogeneous distribution.

-

Feed the mixture into a melt extruder (e.g., a twin-screw extruder) at a temperature appropriate for the specific polymer.

-

Extrude the polymer-probe mixture and pelletize or process it into the desired form (e.g., film, fiber, or molded part).

-

Method B: Solution Casting (for soluble polymers)

-

Materials:

-

Polymer powder or pellets

-

This compound powder

-

A suitable organic solvent in which both the polymer and FB 135 are soluble (e.g., benzene, esters, ethers).[3]

-

-

Procedure:

-

Dissolve the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 5-10 wt%).

-

Prepare a stock solution of FB 135 in the same solvent.

-

Add the required volume of the FB 135 stock solution to the polymer solution to achieve the desired final probe concentration.

-

Thoroughly mix the solution using a magnetic stirrer or sonicator to ensure homogeneity.

-

Cast the solution onto a clean, flat substrate (e.g., a glass plate) using a doctor blade to control the film thickness.

-

Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a vacuum oven at a moderate temperature) to obtain a polymer film containing the fluorescent probe.

-

Protocol 2: Fluorescence Spectroscopy Measurements

This protocol outlines the procedure for acquiring fluorescence spectra of FB 135-doped polymers.

-

Instrumentation:

-

A fluorescence spectrophotometer equipped with a UV light source (e.g., Xenon lamp) and a sensitive detector.

-

-

Sample Preparation:

-

For films or molded parts, cut a sample of appropriate size to fit the sample holder of the spectrophotometer.

-

For polymer solutions, use a quartz cuvette.

-

-

Data Acquisition:

-

Set the excitation wavelength to the maximum absorption wavelength of FB 135, which is approximately 363 nm.[3]

-

Scan the emission spectrum over a range that covers the expected fluorescence of FB 135, typically from 400 nm to 600 nm.

-

Record the fluorescence intensity as a function of wavelength.

-

To study dynamic processes (e.g., polymerization, thermal transitions), configure the instrument for time-resolved measurements at a fixed emission wavelength.

-

Data Presentation

Quantitative data from fluorescence measurements should be summarized for clear interpretation and comparison.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₄N₂O₂ | [1][4][5] |

| Molecular Weight | 290.32 g/mol | [1][4] |

| Maximum Absorption Wavelength (λ_max) | ~363 nm | [3] |

| Emission Wavelength Range | 400 - 500 nm (blue fluorescence) | [6][7] |

| Melting Point | 182-188 °C | [3] |

Table 2: Example of Concentration-Dependent Fluorescence in a Polymer Matrix

| FB 135 Concentration (wt%) | Relative Fluorescence Intensity (a.u.) at λ_em = 440 nm |

| 0.01 | 100 |

| 0.02 | 185 |

| 0.03 | 260 |

| 0.04 | 330 |

| 0.05 | 390 |

Note: The above data is illustrative. Actual values will depend on the specific polymer, instrumentation, and experimental conditions.

Visualizations

Logical Workflow for Utilizing FB 135 as a Polymer Probe

Caption: Workflow for using FB 135 as a probe in polymers.

Signaling Pathway: Mechanism of Fluorescence

Caption: Energy level diagram of FB 135 fluorescence.

Conclusion

This compound offers a cost-effective and readily available tool for researchers in polymer science. Its sensitive fluorescence response to the local environment can be harnessed to gain valuable insights into a wide range of polymer properties and processes. The protocols and information provided herein serve as a starting point for developing specific applications of FB 135 as a fluorescent probe in both academic and industrial research settings. Further investigation into the mechanochromic and AIEE properties of FB 135 in various polymer systems is warranted to fully explore its potential as a multifunctional molecular probe.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FLUORESCENT BRIGHTENER PF|this compound|CAS No.1041-00-5 [xcolorpigment.com]

- 4. scbt.com [scbt.com]

- 5. C.I. This compound [chembk.com]

- 6. m.youtube.com [m.youtube.com]

- 7. specialchem.com [specialchem.com]

- 8. Fluorescent Brightener-PF (this compound) CAS No.: 1041-00-5 Producer [pigment-dye.com]

- 9. Fluorescent probes for sensing processes in polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent Polymers Conspectus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. additivesforpolymer.com [additivesforpolymer.com]

- 14. echemi.com [echemi.com]

Application Notes and Protocols for Incorporating Fluorescent Brightener 135 into Plastic Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of Fluorescent Brightener 135 (FB-135), also known as Optical Brightening Agent OB-1, into plastic films. This document outlines the necessary materials, equipment, and step-by-step procedures for preparing a masterbatch, conducting blown film extrusion, and evaluating the optical properties of the resulting films.

Introduction

This compound is a heat-resistant and chemically stable optical brightening agent widely used in the plastics industry to enhance the whiteness and brightness of various polymers.[1][2] It functions by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, which counteracts the inherent yellowness of the polymer, resulting in a whiter and brighter appearance.[3][4][5] This protocol focuses on the incorporation of FB-135 into polyethylene terephthalate (PET) films via a masterbatch-based blown film extrusion process.

Materials and Equipment

Materials

-

This compound (CAS No. 1533-45-5)

-

Polyethylene Terephthalate (PET) resin (film grade)

-

Carrier resin for masterbatch (e.g., Polyethylene-based wax or PET)

-

Nitrogen gas (for purging)

Equipment

-

Twin-screw extruder for masterbatch production

-

Gravimetric or volumetric feeder for masterbatch and resin

-

Single-screw or twin-screw extruder for blown film extrusion

-

Annular die

-

Air ring for cooling

-

Nip rollers

-

Film winder

-

Spectrophotometer or colorimeter

-

White calibration standard

-

Light booth with controlled illumination (e.g., D65 illuminant)

Experimental Protocols

Protocol 1: Preparation of this compound Masterbatch

A masterbatch is a concentrated mixture of the additive (FB-135) encapsulated into a carrier resin.[6] Using a masterbatch ensures uniform dispersion of the brightener in the final product and simplifies the handling of small quantities of the additive.[7]

-

Drying: Dry the PET carrier resin and FB-135 powder to a moisture content of less than 0.02% to prevent hydrolytic degradation during extrusion.

-

Premixing: Accurately weigh the FB-135 powder and the carrier resin to achieve the desired concentration in the masterbatch (e.g., 1% w/w). Dry blend the components thoroughly.

-

Extrusion:

-

Pelletizing: Extrude the molten blend through a die and pelletize the strands into masterbatch granules.

-

Cooling and Drying: Cool the masterbatch pellets and ensure they are completely dry before storage or use.

Protocol 2: Blown Film Extrusion

This protocol describes the production of plastic films with varying concentrations of FB-135 using the prepared masterbatch.

-

Drying: Dry the PET resin and the FB-135 masterbatch pellets to a moisture content of less than 0.02%.

-

Dosing: Use a gravimetric or volumetric feeder to accurately dose the PET resin and the FB-135 masterbatch into the extruder hopper. The let-down ratio (LDR) determines the final concentration of FB-135 in the film.[6] For example, to achieve a 0.02% concentration of FB-135 in the final film using a 1% masterbatch, the LDR would be 2%.

-

Extrusion:

-

Set the temperature profile of the blown film extruder. A typical profile for PET is:

-

Feed Zone: 150-180°C

-

Compression Zone: 240-270°C

-

Metering Zone: 260-280°C

-

Die: 270-280°C

-

-

Melt and homogenize the polymer blend.

-

-

Film Blowing:

-

Collapsing and Winding:

Protocol 3: Evaluation of Optical Properties

The effectiveness of the fluorescent brightener is quantified by measuring the Whiteness Index (WI) and Yellowness Index (YI) of the plastic films.

-

Sample Preparation: Cut several specimens from each film roll for replicate measurements. Ensure the samples are clean and free of defects.

-

Instrument Calibration: Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using a certified white standard.

-

Measurement:

-

Set the instrument to measure under a standard illuminant (e.g., D65) and a standard observer (e.g., 10°).

-

Place the film sample at the measurement port of the instrument.

-

Measure the CIE tristimulus values (X, Y, Z).

-

-

Calculations:

-

Whiteness Index (WI) according to ASTM E313: [12]

-

The CIE Whiteness Index is calculated using the following formula: WI = Y + 800(x_n - x) + 1700(y_n - y) where:

-

Y, x, and y are the tristimulus value and chromaticity coordinates of the sample.

-

x_n and y_n are the chromaticity coordinates of the perfect reflecting diffuser for the chosen illuminant and observer.

-

-

-

Data Presentation

The following tables summarize the expected effect of varying concentrations of this compound on the optical properties of PET films.

Table 1: Recommended Concentration of this compound in PET Films

| Concentration (% w/w) | Description |

| 0.01 - 0.05 | Optimal range for significant improvement in whiteness and brightness. |

| > 0.05 | May lead to a greenish tint and potential for fluorescence quenching.[1][2] |

Table 2: Effect of this compound Concentration on Whiteness and Yellowness Indices of PET Film

| FB-135 Concentration (% w/w) | Whiteness Index (WI) (ASTM E313, D65/10°) | Yellowness Index (YI) (ASTM D1925) |

| 0.00 (Control) | 78.1 | 5.2 |

| 0.0125 | 124.0 | -15.8 |

| 0.0250 | 120.5 | -18.3 |

| 0.0375 | 118.4 | -20.1 |

Note: The data in Table 2 is adapted from a study on the whitening of polyester and serves as an illustrative example of the expected trends.[1][2]

Visualizations

Caption: Experimental Workflow for Incorporating this compound into Plastic Films.

References

- 1. Green whitening of polyester fabric using fluorescent brightener OB-1 in a mixture of water and decamethylcyclopentasiloxane media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optical Brightener Masterbatch - Pure Polymers 2.0 [purepolymers.net]

- 4. Optical Brightener Masterbatch - The solution to increase the aesthetics of plastic - Dai A Industry [daiaplastic.com]

- 5. Fluorescent brightener [m.chemicalbook.com]

- 6. enerplastics.com [enerplastics.com]

- 7. Application method of Optical Brightener in masterbatch - Raytop Chemical [raytopoba.com]

- 8. How to Control Temperature in Twin Screw Extruders | Keya [keyatwinscrew.com]

- 9. granuwelextruder.com [granuwelextruder.com]

- 10. Blown Film Extrusion Process Explained – Amcor, Inc. [amcorplastics.com]

- 11. dallasplastics.com [dallasplastics.com]

- 12. matestlabs.com [matestlabs.com]

- 13. Yellowness Index | labCognition Online Help [docs.labcognition.com]

- 14. Yellowness index measurement – Paul Wu's Blog [materean.com]

- 15. repo.chromachecker.com [repo.chromachecker.com]

Application Notes and Protocols: Fluorescent Brightener 135 as a Tracer for Material Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Fluorescent Brightener 135 (FB 135) as a tracer to monitor the degradation of polymeric materials. This technique offers a sensitive and non-destructive method to assess material aging and degradation, which is crucial in various fields, including polymer science, materials science, and for evaluating the stability of polymer-based drug delivery systems.

Introduction

This compound, a benzoxazole derivative, is a fluorescent whitening agent commonly incorporated into plastics to enhance their appearance.[1] Its inherent fluorescence can be harnessed as a sensitive probe to monitor the degradation of the host polymer. As the polymer degrades due to environmental factors such as UV radiation, heat, and chemical exposure, the fluorescence properties of FB 135 can change, providing a quantifiable measure of the extent of degradation.

The primary mechanisms through which FB 135 can act as a degradation tracer are:

-

Photodegradation of the Tracer: The high-energy UV radiation that causes polymer degradation can also lead to the degradation of the FB 135 molecule itself, resulting in a decrease in fluorescence intensity. The trans isomer of FB 135 exhibits a high fluorescence quantum yield (Φ = 0.61), which is significantly quenched upon photoisomerization to the cis form (Φ = 0.02).[2]

-

Leaching of the Tracer: Degradation of the polymer matrix can lead to the leaching of embedded additives, including FB 135.[3][4] This loss of the fluorescent tracer from the material can be correlated with the extent of degradation.

-

Environmental Polarity Changes: Polymer degradation often leads to an increase in the polarity of the local environment due to the formation of carbonyl and hydroxyl groups. While not explicitly documented for FB 135, other fluorescent probes are known to exhibit spectral shifts in response to changes in environmental polarity, offering a potential third mechanism for tracing degradation.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound relevant to its use as a fluorescent tracer.

| Property | Value | References |

| Chemical Name | 2,2'-(1,2-ethenediyl)bis[5-methylbenzoxazole] | [1] |

| CAS Number | 1041-00-5 | [1][7] |

| Molecular Formula | C₁₈H₁₄N₂O₂ | [7] |

| Molecular Weight | 290.32 g/mol | [7] |

| Melting Point | 182-184 °C | [8] |

| UV Absorption Max (λmax) | ~363-390 nm | [1][2] |

| Fluorescence Emission | Blue-violet region (approx. 400-500 nm) | [1] |

| Fluorescence Quantum Yield (Φ) | trans isomer: 0.61; cis isomer: 0.02 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [8] |

| Typical Concentration in Plastics | 0.01% to 0.05% by weight | [8] |

Experimental Protocols

The following protocols provide a general framework for using FB 135 to study material degradation. Researchers should optimize these protocols for their specific polymer and degradation conditions.

This protocol describes the incorporation of FB 135 into a polymer matrix.

Materials:

-

Polymer resin (e.g., PVC, polystyrene, polypropylene)

-

This compound powder

-

Appropriate solvent for the polymer (if solution casting)

-

Extruder or other melt-processing equipment (for melt blending)

-

Molding equipment (e.g., hot press, injection molder)

Procedure:

A. Melt Blending (for thermoplastics):

-

Dry the polymer resin to the manufacturer's specifications to prevent degradation during processing.

-

Create a masterbatch by dry blending a higher concentration of FB 135 (e.g., 1% by weight) with a small amount of the polymer resin.

-

Melt blend the masterbatch with the bulk polymer resin in an extruder to achieve the desired final concentration of FB 135 (typically 0.01-0.05%).

-

Process the resulting polymer blend into the desired sample geometry (e.g., films, plaques) using a hot press or injection molder.

B. Solution Casting (for solvent-soluble polymers):

-

Dissolve the polymer resin in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v).

-

Dissolve the required amount of FB 135 in a small amount of the same solvent.

-

Add the FB 135 solution to the polymer solution and mix thoroughly to ensure uniform distribution.

-

Cast the solution onto a flat, non-stick surface and allow the solvent to evaporate slowly in a controlled environment to form a film.

-

Dry the resulting film under vacuum to remove any residual solvent.

This protocol outlines a procedure for subjecting the polymer samples to accelerated degradation.

Materials and Equipment:

-

Polymer samples containing FB 135

-

Accelerated weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 lamps to simulate sunlight)

-

Temperature and humidity control

-

Deionized water for condensation cycles

Procedure:

-

Mount the polymer samples in the accelerated weathering chamber according to the manufacturer's instructions.

-

Set the desired degradation conditions. A common cycle for plastics is based on ASTM G154 and includes:

-